1,3-Diethylxanthine

Adenosine Receptor A2 Antagonism Pharmacology

1,3-Diethylxanthine (CAS 5169-95-9) is a synthetic xanthine derivative optimized for adenosine A2 receptor pharmacology. Its signature 1,3-diethyl substitution confers superior A2 potency versus theophylline or caffeine, making it the preferred scaffold for developing selective A2 antagonists (e.g., 1,3-diethyl-8-phenylxanthine, Ki = 0.14 µM). As a functional negative control in mast cell degranulation assays, it validates PDE‑independent mechanisms. Choose this compound for rational A2 ligand design and reliable assay reference.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 5169-95-9
Cat. No. B3062954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethylxanthine
CAS5169-95-9
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)CC)NC=N2
InChIInChI=1S/C9H12N4O2/c1-3-12-7-6(10-5-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyGIMNFISWKTZFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethylxanthine: Key Properties and Structural Distinctions for Scientific Procurement


1,3-Diethylxanthine (CAS 5169-95-9), also known as 1,3-diethyl-7H-purine-2,6-dione, is a synthetic xanthine derivative with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol [1]. It is structurally analogous to methylxanthines like theophylline (1,3-dimethylxanthine) but is distinguished by its 1,3-diethyl substitution pattern [2]. This compound is primarily utilized in pharmacological research as a tool to investigate adenosine receptor modulation and, in derivative form, as a scaffold for developing antiproliferative agents [3][4].

The Case Against Substituting 1,3-Diethylxanthine with Common Methylxanthines


Substituting 1,3-diethylxanthine with closely related methylxanthines like theophylline or caffeine is scientifically unsound due to quantifiable differences in receptor selectivity and functional activity. Research demonstrates that the 1,3-diethyl substitution pattern confers a unique pharmacological profile that is not interchangeable with 1,3-dimethyl (theophylline) or 1,3,7-trimethyl (caffeine) analogs [1]. Specifically, 1,3-diethyl groups favor A2 adenosine receptor potency, whereas 1,3-dimethyl or 1,3-dipropyl groups do not share this characteristic [2]. Furthermore, 1,3-diethylxanthine itself exhibits minimal to no activity in certain assay systems where other xanthines, such as IBMX, are effective, highlighting a critical functional divergence that generic substitution would overlook [3].

1,3-Diethylxanthine: A Quantitative Guide to Differential Performance Against Key Comparators


Comparative Adenosine A2 Receptor Antagonism: 1,3-Diethylxanthine vs. Theophylline

1,3-Diethylxanthine, when 8-phenyl-substituted to form 1,3-diethyl-8-phenylxanthine (DPX), demonstrates significantly higher potency at the adenosine A2 receptor compared to theophylline and its 8-phenyl derivative. The Ki value for DPX at A2 receptors in human platelets is 0.14 µmol/L, which is markedly lower than that of 8-phenyltheophylline (Ki 0.55 µmol/L), 3-isobutyl-1-methylxanthine (IBMX, Ki 2.9 µmol/L), and theophylline (Ki 8.1 µmol/L) [1]. This establishes a clear potency hierarchy driven by the 1,3-diethyl substitution pattern.

Adenosine Receptor A2 Antagonism Pharmacology

Structural Determinants of A2 Potency: The Critical Role of 1,3-Diethyl Substitution

A systematic structure-activity relationship (SAR) study of 8-substituted xanthines revealed that the 1,3-diethyl group configuration is uniquely favorable for achieving high potency at the A2-adenosine receptor, outperforming both 1,3-dimethyl and 1,3-dipropyl analogs [1]. This advantage is maintained even when extended chains are attached at the 8-(p-substituted-phenyl) position, indicating that the 1,3-diethyl moiety provides a superior core scaffold for developing potent A2 antagonists [1].

Structure-Activity Relationship SAR Adenosine A2 Receptor

Functional Inactivity in IgE-Mediated Responses: A Clear Distinction from IBMX

In a functional assay measuring inhibition of antigen-induced responses in RBL-2H3 mast cells, 1,3-diethylxanthine exhibited a complete lack of activity, in stark contrast to the potent inhibitory effects of 3-isobutyl-1-methylxanthine (IBMX) [1]. This functional divergence suggests that the larger ethyl substituents at the 1- and 3-positions render the compound ineffective in this specific biological context, unlike IBMX which contains a smaller methyl and a branched isobutyl group [1].

Immunology Mast Cell Xanthine Function

Adenosine A1 Receptor Antagonism: Baseline Potency and Comparison

1,3-Diethylxanthine acts as an antagonist at the adenosine A1 receptor, with a reported IC50 value of 6,400 nM for inhibiting the binding of the radioligand [3H]cyclohexyladenosine to rat cerebral cortical membranes [1]. This establishes its baseline potency at this receptor subtype.

Adenosine A1 Receptor Binding Affinity Radioligand Assay

Optimizing Research Outcomes: Specific Application Scenarios for 1,3-Diethylxanthine


A2 Adenosine Receptor Pharmacology: Tool Compound and Scaffold Development

1,3-Diethylxanthine is best utilized as a core scaffold for the synthesis of potent and selective A2 adenosine receptor antagonists. Its 1,3-diethyl substitution pattern is proven to enhance A2 potency compared to dimethyl or dipropyl analogs [1]. Procurement is justified for medicinal chemistry programs aiming to develop novel A2 ligands, as evidenced by the high A2 affinity of its derivative, 1,3-diethyl-8-phenylxanthine (Ki = 0.14 µmol/L) [2].

Differentiating Xanthine Mechanisms in Mast Cell and Immunological Research

The functional inactivity of 1,3-diethylxanthine in IgE-mediated mast cell degranulation assays makes it an ideal negative control compound [1]. Researchers studying the non-adenosine receptor, non-PDE mechanisms of other xanthines (e.g., IBMX) can use 1,3-diethylxanthine to validate the specificity of observed effects, given its distinct and inactive profile in this system [1].

Standardized Antagonist for Adenosine Receptor Binding Studies

1,3-Diethylxanthine serves as a well-characterized antagonist for adenosine A1 receptor binding assays, with a defined IC50 of 6,400 nM against [3H]cyclohexyladenosine in rat cortical membranes [1]. Its established and publicly available affinity data make it a reliable reference compound for validating assay conditions and comparing novel antagonists in both academic and industrial screening settings.

Precursor for Antiproliferative Agent Discovery

The 1,3-diethylxanthine core is a productive starting point for developing antiproliferative agents. Studies have shown that specific 8-substituted derivatives, such as 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione, exhibit strong activity against cancer cell lines, with IC50 values of 16.70 µM (A549), 78.06 µM (MCF7), 22.07 µM (LN229), and 25.07 µM (U87) [1]. Procuring the parent compound is essential for synthesizing and evaluating this promising class of derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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